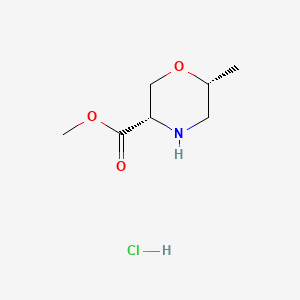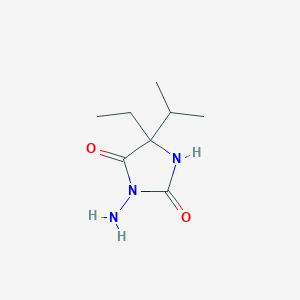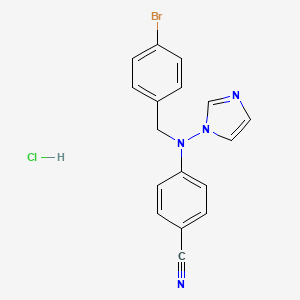![molecular formula C5H9ClN2O B13891227 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[221]heptan-3-one;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 2,5-Diazabicyclo[2.2.1]heptan-3-one involves the treatment of anilides of N-protected (2S,4R)-4-hydroxyproline with thioacetic acid under Mitsunobu conditions. This reaction leads to the formation of 2,5-Diazabicyclo[2.2.1]heptan-3-ones through intramolecular cyclization . The reaction conditions typically involve the use of thioacetic acid and a Mitsunobu reagent, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Industrial Production Methods
Industrial production methods for 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a mimic of β-lactam antibiotics, it inhibits β-lactamases by binding to the active site of the enzyme and preventing the hydrolysis of β-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride include:
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
8-Methyl-3,8-Diazabicyclo[3.2.1]octan-2-one: A related compound with a different bicyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the design of enzyme inhibitors and as a scaffold for drug development.
Eigenschaften
Molekularformel |
C5H9ClN2O |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
2,5-diazabicyclo[2.2.1]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-5)2-6-4;/h3-4,6H,1-2H2,(H,7,8);1H |
InChI-Schlüssel |
JLOQWEYBLUOUJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNC1C(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)

![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)




![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)

![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)

![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)

